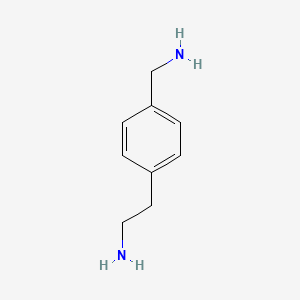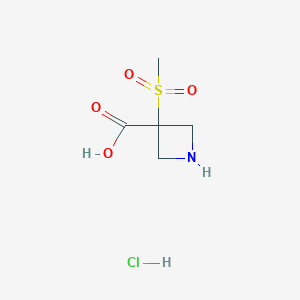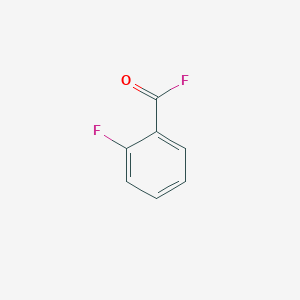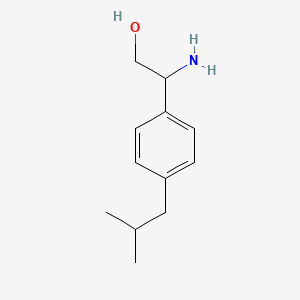
3,4-Dihydroquinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with a quinazoline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with formamide under acidic conditions, leading to the formation of the quinazoline ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinazolines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,4-dihydroquinazoline-6-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of bioactive molecules. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable building block in various manufacturing processes.
Mécanisme D'action
The mechanism by which 3,4-dihydroquinazoline-6-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of kinases, modulation of receptor activity, and interference with DNA replication.
Comparaison Avec Des Composés Similaires
Quinazoline-6-carboxylic acid: Lacks the dihydro component, leading to different reactivity and biological activity.
4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid: Contains an additional oxo group, which can alter its chemical properties and applications.
Uniqueness: 3,4-Dihydroquinazoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and potential for functionalization. Its ability to serve as a precursor for a wide range of derivatives makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1,4-dihydroquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) |
Clé InChI |
MDBXEWUXEQNKST-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C(=O)O)NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

aminehydrochloride](/img/structure/B13518243.png)

![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)

